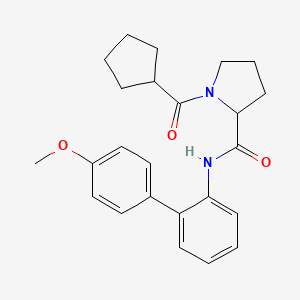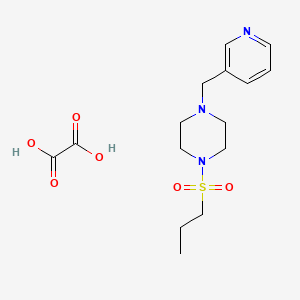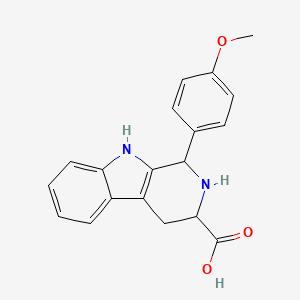![molecular formula C17H16ClN5O B6068301 2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B6068301.png)
2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide is a chemical compound that belongs to the class of pyrazole-containing molecules. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It also modulates the activity of various enzymes such as COX-2 and MMPs. These activities result in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects
2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of COX-2 and MMPs, which are involved in the production of pro-inflammatory mediators. In addition, it induces apoptosis in cancer cells and reduces the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide in lab experiments is its broad range of potential therapeutic applications. It has been shown to have activity in cancer, inflammation, and neurological disorders. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of extensive studies on its toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its toxicity and pharmacokinetics in more detail. Additionally, it would be interesting to explore the potential synergistic effects of 2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide with other drugs or compounds. Finally, it would be valuable to investigate the potential of 2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide can be achieved by reacting 2-chloro-5-nitrobenzoic acid with 2-pyrazinylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate can then be reduced using palladium on carbon and hydrogen gas to yield the final product.
Applications De Recherche Scientifique
2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
2-chloro-N-(1-pyrazin-2-ylpropan-2-yl)-5-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-12(9-13-11-19-6-7-20-13)22-17(24)15-10-14(3-4-16(15)18)23-8-2-5-21-23/h2-8,10-12H,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGWEEAOHAVQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC(=O)C2=C(C=CC(=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6068222.png)
![3-{[(2-hydroxy-1-naphthyl)methylene]amino}-2-methyl-4(3H)-quinazolinone](/img/structure/B6068229.png)
![4-{[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B6068237.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6068257.png)
![[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6068258.png)

![methyl 5-[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-5-oxopentanoate](/img/structure/B6068275.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6068282.png)

![3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6068310.png)
![methyl 2-{[(2-dodecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6068312.png)

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6068320.png)